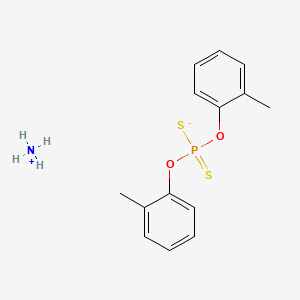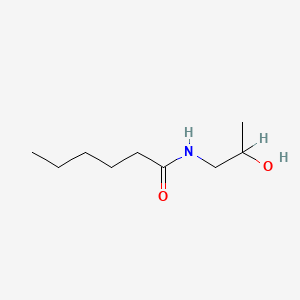![molecular formula C23H22ClFN2O2 B13752966 N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)
N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea is a complex organic compound characterized by its unique biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often focus on improving yield, reducing costs, and minimizing environmental impact. For example, the use of high-efficiency catalysts and greener solvents can be employed to enhance the overall process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where an electrophile replaces a hydrogen atom on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Electrophiles like bromine (Br₂), chlorine (Cl₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Known for its use in targeted cancer therapy.
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Another compound with similar structural features and applications.
Uniqueness
N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea stands out due to its unique biphenyl structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H22ClFN2O2 |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
1-[4-[[3-(3-chlorophenyl)-2-fluoro-4-methoxyphenyl]methyl]phenyl]-3-ethylurea |
InChI |
InChI=1S/C23H22ClFN2O2/c1-3-26-23(28)27-19-10-7-15(8-11-19)13-17-9-12-20(29-2)21(22(17)25)16-5-4-6-18(24)14-16/h4-12,14H,3,13H2,1-2H3,(H2,26,27,28) |
InChI Key |
CMUSHOBDZLOGFH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)CC2=C(C(=C(C=C2)OC)C3=CC(=CC=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





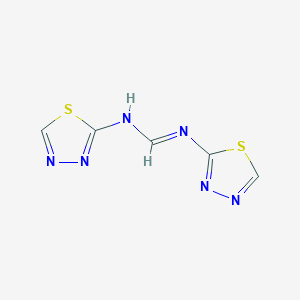
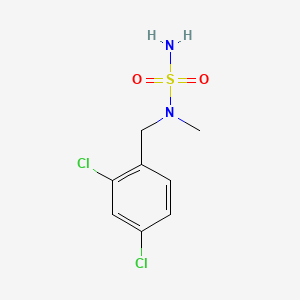
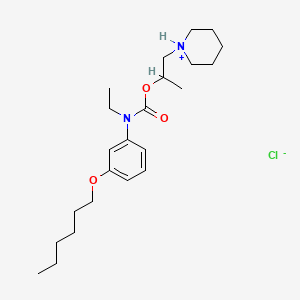


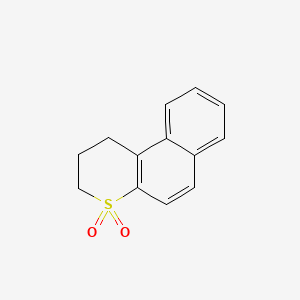
![2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B13752944.png)
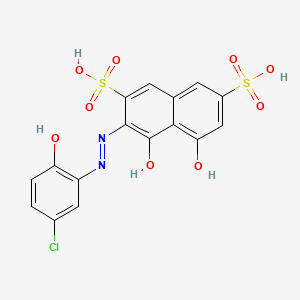
![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)
